molecular formula C5H6ClNS B3030677 (5-Chlorothiophen-3-yl)methanamine CAS No. 942316-71-4

(5-Chlorothiophen-3-yl)methanamine

Cat. No.: B3030677
CAS No.: 942316-71-4
M. Wt: 147.63
InChI Key: LYPVLWZGILSXRK-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-3-yl)methanamine is an organic compound featuring a thiophene (B33073) ring substituted with a chlorine atom and a methanamine group. Its molecular structure makes it a valuable intermediate in synthetic organic chemistry. The hydrochloride salt of this compound is often used in biochemical experiments due to its increased stability and solubility in aqueous solutions. evitachem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₆ClNS uni.lu
Molecular Weight147.63 g/mol nih.gov
IUPAC NameThis compound nih.gov
InChIKeyLYPVLWZGILSXRK-UHFFFAOYSA-N uni.lu

Thiophene-based heterocyclic amines are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. nih.govrsc.org The thiophene ring is often used as a bioisostere for a phenyl ring in drug design, meaning it can replace a benzene (B151609) ring in a biologically active compound without a loss of activity. wikipedia.org This strategy has been successfully employed in the development of various pharmaceuticals. wikipedia.org

The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between a drug molecule and its biological target. nih.gov Thiophene amines are integral building blocks for a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. nih.govnih.gov For instance, research has shown that the presence of amine and other functional groups on the thiophene ring is often essential for the compound's biological activity. nih.govnih.gov The versatility of thiophene amines makes them a cornerstone in the synthesis of novel compounds with potential therapeutic applications. acs.org

Halogenated thiophenes are highly valuable and versatile intermediates in organic synthesis. The presence of a halogen atom, such as chlorine, on the thiophene ring provides a reactive site for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. jcu.edu.au Reactions such as the Suzuki, Stille, and Kumada couplings utilize halogenated thiophenes to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures. jcu.edu.auresearchgate.net

This reactivity is fundamental to the synthesis of thiophene-containing oligomers and polymers, which have applications in materials science, particularly in the development of organic semiconductors for electronics like field-effect transistors and solar cells. jcu.edu.au Furthermore, the halogen can be exchanged with organometallic reagents, such as organolithium compounds, to create thienyl anions. These can then react with a range of electrophiles to introduce further functionalization. wikipedia.orgthieme-connect.de The ability to selectively functionalize the thiophene ring through its halogenated derivatives makes them indispensable tools for synthetic chemists. This approach is also crucial in synthesizing polyfluoroarene-thiophene structures, which are of interest for functional materials. researchgate.net

The academic and industrial research focus on this compound centers on its role as a key intermediate in the synthesis of high-value chemical entities. It is particularly noted for its use in pharmacological studies targeting serotonin (B10506) receptors, suggesting its potential in the investigation of antidepressant effects. evitachem.com

The compound serves as a crucial precursor for more elaborate molecules. For example, its structural motif is incorporated into the synthesis of kinase inhibitors and potential anticancer agents. evitachem.com A patent highlights that 5-chloro-3-thiophenecarboxaldehyde, a direct precursor to this compound, is a vital intermediate for creating angiogenesis inhibitors, which are important in cancer therapy. google.com The synthesis of this compound itself typically involves the chlorination of a thiophene precursor followed by the introduction of the aminomethyl group. evitachem.com The strategic placement of the chloro and aminomethyl groups on the thiophene ring makes this compound a targeted building block for creating specific and complex molecular frameworks in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chlorothiophen-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPVLWZGILSXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717417
Record name 1-(5-Chlorothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942316-71-4
Record name 1-(5-Chlorothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Fundamental Transformation Pathways of 5 Chlorothiophen 3 Yl Methanamine

Reactivity of the Primary Amine Functional Group

The primary amine group in (5-Chlorothiophen-3-yl)methanamine is a key site of reactivity, behaving as a potent nucleophile and a base. numberanalytics.comlibretexts.org This reactivity is central to the synthesis of a variety of derivatives.

Acylation Reactions to Form Amide Derivatives

Primary amines readily undergo acylation reactions with acyl chlorides and acid anhydrides. studymind.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is a common strategy for forming stable amide bonds.

For instance, the reaction of this compound with an acyl chloride, such as acetyl chloride, would yield the corresponding N-acetylated amide derivative. These reactions are fundamental in modifying the properties of the parent amine.

Alkylation Reactions for N-Substituted Amine Generation

The primary amine of this compound can be alkylated by reacting it with alkyl halides. fiveable.me This is a nucleophilic substitution reaction where the amine acts as the nucleophile. numberanalytics.com However, a significant challenge in this process is the potential for over-alkylation. The initially formed secondary amine can react further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. fiveable.mepressbooks.pub

To achieve selective mono-alkylation and synthesize a secondary amine, specific strategies can be employed. One such method is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. pressbooks.pub

Acid-Base Chemistry and Salt Formation

Like other amines, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom, which can accept a proton. numberanalytics.comstudymind.co.ukfiveable.me This allows it to react with acids to form the corresponding ammonium salts. numberanalytics.com For example, reaction with hydrochloric acid produces this compound hydrochloride. uni.lu The formation of these salts can alter the physical properties of the compound, such as its solubility in water. evitachem.com

Reactivity of the Chlorothiophene Ring

The chlorothiophene ring in this compound also participates in characteristic chemical reactions, primarily involving the chlorine substituent.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom on the thiophene (B33073) ring can be replaced by other functional groups through nucleophilic substitution reactions. evitachem.com Thiophene rings, particularly when activated by electron-withdrawing groups, are susceptible to nucleophilic attack. uoanbar.edu.iqreddit.com The reactivity of halogenated thiophenes towards nucleophilic substitution is notably higher than that of their benzene (B151609) counterparts. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate formed during the reaction. uoanbar.edu.iq The presence of a nitro group, for example, has been shown to activate the thiophene ring towards nucleophilic substitution. rsc.orgrsc.org

General Mechanistic Principles in Thiophene and Amine Chemistry

The chemical behavior of this compound is governed by fundamental principles of thiophene and amine chemistry. Thiophene is an aromatic heterocyclic compound, a property conferred by the delocalization of six π-electrons over the five-membered ring, including a lone pair from the sulfur atom. csjmu.ac.innumberanalytics.com This aromaticity dictates its tendency to undergo substitution reactions rather than addition reactions. wikipedia.org While thiophene is generally more reactive than benzene in electrophilic substitutions, the presence of the electron-withdrawing chlorine atom in this compound influences the electron density of the ring and its reactivity. csjmu.ac.inbhu.ac.in

The primary amine group's reactivity is a classic example of nucleophilicity driven by the lone pair of electrons on the nitrogen atom. numberanalytics.comlibretexts.org The reactions it undergoes, such as acylation and alkylation, are cornerstone transformations in organic synthesis. studymind.co.ukfiveable.me The basicity of the amine is also a direct consequence of this electron lone pair. numberanalytics.comfiveable.me The interplay of these functionalities on a single molecular scaffold makes this compound a versatile building block in medicinal and materials chemistry.

Nucleophilic Substitution Mechanisms (SN1, SN2)

Nucleophilic substitution reactions in this compound can occur at two primary sites: the carbon atom of the aminomethyl group and the carbon atom of the thiophene ring bonded to the chlorine atom.

The primary amine of the aminomethyl group is nucleophilic itself but the benzylic-like carbon is susceptible to substitution. Given that this is a primary carbon, it is most likely to undergo substitution via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a single transition state where the incoming nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. An S\textsubscript{N}1 reaction, which would proceed through a relatively stable carbocation intermediate, is less favored for this primary carbon.

The chlorine atom attached to the thiophene ring can also be displaced by a nucleophile. evitachem.comontosight.aichemimpex.com Unlike typical S\textsubscript{N}1 and S\textsubscript{N}2 reactions seen in aliphatic systems, nucleophilic substitution on aromatic rings, including heterocyclic ones like thiophene, generally proceeds through an S\textsubscript{N}Ar (nucleophilic aromatic substitution) mechanism. This pathway involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the thiophene ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The reactivity of halothiophenes in S\textsubscript{N}Ar reactions is often greater than that of their benzene counterparts. uoanbar.edu.iq The presence of electron-withdrawing groups on the ring can further facilitate this reaction by stabilizing the negative charge of the Meisenheimer intermediate.

Reaction SiteProbable MechanismKey Characteristics
Aminomethyl CarbonS\textsubscript{N}2Bimolecular, single transition state, dependent on both substrate and nucleophile concentration.
C5 of Thiophene RingS\textsubscript{N}ArTwo-step (addition-elimination), involves Meisenheimer complex, aromaticity is temporarily lost and then restored.

Electrophilic Substitution on Heteroaromatic Systems

The thiophene ring is electron-rich and generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. uoanbar.edu.iqnumberanalytics.com The outcome of such reactions on this compound is governed by the directing effects of the existing substituents: the chloro group at position 5 and the aminomethyl group at position 3. pearson.comsparkl.me

-CH₂NH₂ (Aminomethyl group): This is an activating group, meaning it increases the reactivity of the aromatic ring towards electrophiles compared to unsubstituted thiophene. numberanalytics.com It donates electron density to the ring primarily through a positive inductive effect (+I). As an alkylamine derivative, it is an ortho, para-director. In the context of the 3-substituted thiophene, it directs incoming electrophiles to positions 2 and 4.

-Cl (Chloro group): This is a deactivating group due to its electron-withdrawing inductive effect (-I), which makes the ring less reactive. unizin.org However, through resonance, it can donate a lone pair of electrons, making it an ortho, para-director. unizin.orglibretexts.org Since it is at position 5, it directs incoming electrophiles to position 4.

SubstituentPositionElectronic EffectDirecting Influence
-CH₂NH₂C3Activating (+I)ortho, para (to C2, C4)
-ClC5Deactivating (-I), Donating (+R)ortho, para (to C4)
Predicted Site(s) of Electrophilic Attack C2 and C4

Radical Reactions and Their Pathways

This compound can participate in radical reactions, typically initiated by light, heat, or a radical initiator. One potential pathway is radical nucleophilic substitution (S\textsubscript{RN}1) , which can occur at the aromatic ring. nih.gov This multi-step chain reaction involves radical and radical anion intermediates and can lead to the substitution of the chlorine atom.

The aminomethyl group can also be involved in radical processes. For instance, copper-catalyzed enantioconvergent radical N-alkylation has been demonstrated for various aromatic amines, suggesting that the nitrogen atom can react with alkyl radicals. sustech.edu.cn Furthermore, reactions analogous to diazotization, which can proceed through radical intermediates, could be envisioned if the primary amine were to be transformed into a diazonium salt. openstax.org

Addition and Elimination Reaction Landscapes

While electrophilic substitution is more common for aromatic systems, addition reactions to the thiophene ring can occur, particularly under forcing conditions. For example, thiophene can react with halogens to yield addition products, temporarily disrupting the aromatic system. fayoum.edu.eg Addition reactions across the 2,3-double bond of benzo[b]thiophene have also been reported. rsc.org For this compound, such additions would lead to non-aromatic dihydro- or tetrahydrothiophene (B86538) derivatives.

Elimination reactions are not characteristic of the stable thiophene ring itself. However, they can occur from intermediates formed during other reactions. For example, an elimination step is crucial for restoring aromaticity in the S\textsubscript{N}Ar mechanism.

A notable reaction landscape involves the oxidation of the thiophene to a thiophene-1,1-dioxide. These oxidized species are less aromatic and can readily participate in cycloaddition reactions, such as the Diels-Alder reaction, which is a form of [4+2] cycloaddition. acs.org

Rearrangement Reactions in Thiophene Derivatives

Thiophene derivatives can undergo several types of molecular rearrangements. A prominent example is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. synarchive.comwikipedia.orgresearchgate.net For this to occur in this compound, the aminomethyl side chain would need to be modified to contain a nucleophilic heteroatom (e.g., -OH, -SH, -NHR) separated from the amine by a suitable linker. The reaction would proceed via a spirocyclic intermediate. cdnsciencepub.comcdnsciencepub.com

A related transformation is the Truce-Smiles rearrangement , which involves a carbanion as the intramolecular nucleophile. cdnsciencepub.comcdnsciencepub.com Other specialized rearrangements, such as those involving photoisomerization to Dewar thiophenes nih.gov or the rearrangement of acyloxy thiophenes in the presence of Lewis acids google.com, highlight the diverse possibilities within thiophene chemistry.

Oxidation and Reduction Chemistry Relevant to the Functional Groups

The functional groups of this compound offer multiple sites for oxidation and reduction reactions.

Oxidation:

The sulfur atom in the thiophene ring can be oxidized, typically with peroxy acids, to form a thiophene-S-oxide or further to a thiophene-S,S-dioxide . evitachem.comwikipedia.org

The aminomethyl group can be oxidized. The specific product would depend on the oxidizing agent and reaction conditions.

Strong oxidation can lead to the cleavage of the thiophene ring. pharmaguideline.com

Reduction:

The thiophene ring can be reduced under various conditions. Catalytic hydrogenation can lead to the complete saturation of the ring, forming tetrahydrothiophene, often with cleavage of the carbon-sulfur bonds. A milder reduction, for instance with sodium in alcohol, can yield dihydrothiophenes. fayoum.edu.eg

The chlorine atom can be removed via hydrodehalogenation , a reductive process often accomplished with a metal catalyst (like Palladium) and a hydrogen source.

The primary amine functionality is generally stable to many reducing conditions but can be formed via the reduction of other functional groups like nitro or nitrile groups. openstax.org

Functional GroupOxidation ProductsReduction Products
Thiophene RingThiophene-S-oxide, Thiophene-S,S-dioxide, Ring-cleavage productsDihydrothiophene, Tetrahydrothiophene
Chloro GroupNot typically oxidizedThiophene (hydrodehalogenation)
Aminomethyl GroupVarious oxidation states depending on reagentGenerally stable to reduction

Advanced Derivatization Strategies and Structural Diversification of 5 Chlorothiophen 3 Yl Methanamine

Tailoring of Amine Derivatives for Specific Chemical Properties

The primary amine group of (5-Chlorothiophen-3-yl)methanamine is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can significantly alter the molecule's properties.

Amide and Sulfonamide Formation: The amine functionality readily undergoes acylation with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amides. nih.govfishersci.nlresearchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. ekb.egijarsct.co.in These reactions are fundamental in medicinal chemistry for creating bioisosteres of other functional groups and for modulating properties like solubility, lipophilicity, and metabolic stability. The synthesis of amides is a frequently utilized transformation in medicinal chemistry. nih.gov A common approach involves the activation of a carboxylic acid with a coupling reagent to facilitate the reaction with the amine. nih.govfishersci.nl Sulfonamides are also important therapeutic agents and can be synthesized by reacting primary or secondary amines with sulfonyl chlorides in the presence of a base. ekb.egijarsct.co.in

Reductive Amination: Reductive amination with aldehydes or ketones provides a straightforward method for synthesizing secondary and tertiary amines. This reaction expands the structural diversity around the nitrogen atom, introducing various alkyl or aryl substituents.

N-Arylation: The amine can undergo N-arylation through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with aryl halides or triflates. wikipedia.orgnih.govyoutube.comorganic-chemistry.org This powerful reaction allows for the direct formation of a carbon-nitrogen bond between the aminomethyl group and an aromatic ring system, significantly expanding the accessible chemical space. wikipedia.org

Introduction of Diverse Nucleophiles via Chlorine Substitution on the Thiophene (B33073) Ring

The chlorine atom on the thiophene ring serves as a handle for introducing a variety of nucleophiles, primarily through two major pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): While thiophene is an electron-rich aromatic system, the presence of the chlorine atom and potentially other electron-withdrawing groups can facilitate SNAr reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In this two-step process, a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the chloride ion. libretexts.org The reactivity of the thiophene ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are exceptionally versatile for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com

Suzuki Coupling: This reaction pairs the chlorothiophene derivative with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org This method is widely used to introduce aryl or vinyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the chlorothiophene with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles to form C-N bonds. wikipedia.orgnih.govorganic-chemistry.org This has become a go-to method for the synthesis of arylamines. wikipedia.org

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like the Stille (using organotin reagents), Heck (with alkenes), and Negishi (with organozinc reagents) couplings can also be employed to introduce diverse functionalities at the chlorinated position. nih.gov

Modulation of Thiophene Ring Substituents for Electronic and Steric Effects

The electronic and steric properties of the thiophene ring can be fine-tuned by altering the substituents, which in turn influences the reactivity and properties of the entire molecule.

Electronic Effects: The nature of substituents on the thiophene ring significantly impacts its electronic properties. Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) alter the electron density of the ring, affecting its reactivity in both electrophilic and nucleophilic substitution reactions. researchgate.netasianpubs.org For instance, electron-withdrawing groups generally facilitate nucleophilic aromatic substitution. asianpubs.org The position of the substituent also plays a critical role; for example, a methoxy (B1213986) group at the 2-position of thiophene has a more pronounced destabilizing effect on the highest occupied molecular orbital (HOMO) compared to a 3-methoxy substituent. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, influencing the regioselectivity and feasibility of reactions. acs.orgacs.org Bulky groups can direct incoming reagents to less hindered positions or even prevent a reaction from occurring. The interplay of electronic and steric effects is crucial in directing the outcome of derivatization reactions and is a key consideration in the design of synthetic routes. acs.orgacs.org

Stereoselective Derivatization Approaches

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science, as chirality is a key feature in many biologically active compounds and advanced materials. nih.govwhiterose.ac.uk

Resolution of Racemic Mixtures: A common strategy involves the synthesis of the racemic amine followed by resolution into its constituent enantiomers. This can be achieved through several methods:

Diastereomeric Salt Formation: Reaction with a chiral acid forms diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.

Enzymatic Kinetic Resolution: Lipases and other enzymes can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com For instance, using a lipase (B570770) with an isoalkyl ester can lead to the selective amidation of one enantiomer. google.com

Asymmetric Synthesis: Direct asymmetric synthesis provides a more efficient route to enantiomerically pure products. This can involve the use of chiral catalysts or auxiliaries in reactions such as the asymmetric hydrogenation of a corresponding imine or enamine. acs.org Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. acs.org

Scaffold Generation through Multi-component Reactions Utilizing the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This compound is a suitable component for several MCRs.

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org By using this compound as the amine component, a diverse library of peptide-like scaffolds can be rapidly generated. organic-chemistry.orgnih.gov The reaction is typically exothermic and proceeds quickly in polar, aprotic solvents. wikipedia.org

Passerini Reaction: The Passerini three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound is not a direct participant in the classical Passerini reaction, it can be incorporated into one of the other components or used in subsequent modifications of the Passerini product. For example, a related aldehyde could be used in a Passerini reaction, and the resulting product could then be functionalized with the amine.

The application of these MCRs allows for the rapid construction of complex molecules with a high degree of structural diversity, which is highly valuable in drug discovery and materials science.

Spectroscopic and Crystallographic Characterization in Chemical Research

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, with specific chromophores—parts of a molecule that absorb light—giving rise to characteristic absorption bands. For thiophene (B33073) and its derivatives, UV-Vis spectra typically reveal transitions of π-electrons to higher energy orbitals (π→π* transitions). The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the thiophene ring. For (5-Chlorothiophen-3-yl)methanamine, one would expect to observe absorption bands characteristic of the substituted thiophene ring system.

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, an amine-containing compound, reversed-phase HPLC would be a common method for analysis and purification. Due to the basic nature of the amine group, it can interact strongly with the acidic silanol (B1196071) groups of a standard silica-based stationary phase, often leading to poor peak shape and retention time variability. To mitigate these effects, several strategies can be employed:

Use of an amine-deactivated stationary phase: These columns are specially treated to reduce the number of accessible silanol groups.

Mobile phase modification: The addition of a small amount of a competing amine, such as triethylamine, to the mobile phase can help to block the active sites on the stationary phase and improve peak shape.

pH control: Adjusting the pH of the mobile phase can control the ionization state of the amine, which in turn affects its retention behavior.

A typical HPLC method for this compound might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Gas Chromatography (GC) is another powerful separation technique used for analyzing volatile compounds. For a compound like this compound, GC analysis would likely require derivatization of the primary amine group to increase its volatility and thermal stability, and to prevent unwanted interactions with the stationary phase. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The choice of the GC column's stationary phase is also critical for achieving good separation.

Thermal Analysis Methods

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, decomposition profile, and phase transitions of a compound. For this compound, TGA would indicate the temperature at which the compound begins to decompose, while DSC could reveal its melting point and any polymorphic transitions.

Computational Chemistry Investigations and Theoretical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for (5-Chlorothiophen-3-yl)methanamine allow for a detailed exploration of its fundamental electronic and structural properties.

Elucidation of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the sulfur atom, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the thiophene ring and influenced by the electron-withdrawing chloro group. DFT calculations can precisely map the spatial distribution and energy levels of these frontier orbitals. nih.gov While specific experimental values for the title compound are not available, data from related substituted thiophene derivatives show HOMO-LUMO gaps are sensitive to the nature of the substituents. mdpi.com For instance, theoretical studies on similar aromatic systems allow for the calculation of these energy values and related reactivity descriptors. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Aromatic Amine (Illustrative) This table presents illustrative data for a related molecule to demonstrate the typical output of DFT calculations, as specific data for this compound is not available in the cited literature.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap (ΔE)5.15

Data is hypothetical and for illustrative purposes only.

Vibrational Spectra Analysis

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculated frequencies can then be correlated with experimental spectral peaks.

For this compound, characteristic vibrational modes are expected. These include the C-H stretching of the thiophene ring, N-H stretching of the aminomethyl group, C-S stretching of the ring, and the C-Cl stretching vibration. DFT calculations can predict the wavenumbers for these vibrations, aiding in the structural confirmation of the synthesized molecule. nih.gov Studies on similar molecules, such as chloro-substituted phenyl isocyanates, have shown that C-Cl stretching vibrations typically appear in the 760-505 cm⁻¹ region. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table is a hypothetical representation based on typical frequency ranges for the given functional groups as determined by DFT calculations on analogous structures.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H Stretch-CH₂NH₂3300 - 3500
Aromatic C-H StretchThiophene Ring3000 - 3100
Aliphatic C-H Stretch-CH₂NH₂2850 - 2950
C=C StretchThiophene Ring1400 - 1500
C-N Stretch-CH₂NH₂1000 - 1250
C-Cl Stretch-Cl600 - 800
C-S StretchThiophene Ring600 - 700

Data is hypothetical and for illustrative purposes only.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, this could involve modeling its synthesis or its subsequent reactions. For example, DFT calculations can be used to map the potential energy surface for a nucleophilic substitution reaction on the thiophene ring or for reactions involving the primary amine group. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined, which is often challenging to establish solely through experimental means.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org NBO analysis provides detailed information about electron density distribution, atomic charges, and stabilizing donor-acceptor interactions within the molecule. numberanalytics.com

Predictive Modeling for Chemical Reactivity and Selectivity

The parameters derived from computational chemistry, particularly from DFT calculations, can be used to build predictive models for chemical reactivity and selectivity. Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. nih.govmdpi.com

Chemical Hardness (η): Calculated as half the HOMO-LUMO gap, it indicates resistance to change in electron configuration. Hard molecules have a large gap, while soft molecules have a small gap. mdpi.com

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons from the environment.

These descriptors can predict how this compound will behave in different chemical environments. For example, a high electrophilicity index would suggest susceptibility to nucleophilic attack. By calculating these properties for various potential reactants, it is possible to predict the selectivity of reactions, such as identifying the most likely site for electrophilic or nucleophilic attack on the thiophene ring.

Applications of 5 Chlorothiophen 3 Yl Methanamine As a Synthetic Building Block and Chemical Reagent

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The chemical reactivity of (5-Chlorothiophen-3-yl)methanamine makes it a key intermediate in the synthesis of a variety of complex organic molecules. The primary amine group can undergo a range of chemical transformations, including oxidation to sulfoxides or sulfones, and reduction to other amine derivatives. Furthermore, the chlorine atom on the thiophene (B33073) ring can be substituted by other functional groups through nucleophilic substitution reactions, adding to its synthetic utility.

While direct examples of the use of this compound in the synthesis of advanced heterocyclic systems are not extensively documented in publicly available literature, the broader class of aminothiophenes are well-established precursors for fused heterocyclic systems like thienopyrimidines. For instance, the general strategy for synthesizing thieno[2,3-d]pyrimidines often involves the cyclization of 2-aminothiophene derivatives. This suggests the potential for this compound to be utilized in similar synthetic strategies to produce novel chlorinated thienopyrimidine analogues. The synthesis of such fused systems is of significant interest due to their diverse biological activities.

This compound is a valuable starting material in multi-step organic syntheses, particularly in the preparation of biologically active molecules. Its structure is a key component in the synthesis of various pharmaceutical intermediates. For example, thiophene derivatives are integral to the structure of certain kinase inhibitors, which are a class of drugs that block the action of protein kinases and are used in cancer therapy. The aminomethyl group of this compound can be readily modified to introduce pharmacophores necessary for biological activity, while the thiophene core serves as a rigid scaffold.

The following table outlines a hypothetical multi-step synthesis where this compound could be a key intermediate in the synthesis of a kinase inhibitor precursor.

StepReactant 1Reactant 2Reagents and ConditionsProduct
1This compoundAcyl Chloride (R-COCl)Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane)N-((5-chlorothiophen-3-yl)methyl)amide
2N-((5-chlorothiophen-3-yl)methyl)amideAryl Boronic AcidPalladium Catalyst, Base, Suzuki Coupling ConditionsN-((5-arylthiophen-3-yl)methyl)amide
3N-((5-arylthiophen-3-yl)methyl)amideFurther functionalizationVarious reagentsKinase Inhibitor Precursor

Development of Chemical Probes for Exploring Reaction Mechanisms

Building Block for the Synthesis of Novel Materials with Electronic or Optical Properties

Thiophene-based compounds are of great interest in materials science due to their excellent electronic and optical properties. They are often used as building blocks for organic semiconductors, which are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The planar structure and electron-rich nature of the thiophene ring facilitate π-π stacking and charge transport, which are crucial for the performance of these devices.

Although direct applications of this compound in this field are not widely reported, its structure provides a modifiable scaffold. The amine group can be used to link the thiophene unit to other aromatic systems or polymer backbones, allowing for the tuning of the material's electronic properties. The chlorine atom can also be replaced through cross-coupling reactions to further extend the conjugation of the system, which can influence the material's absorption and emission spectra.

The table below illustrates the potential of this compound as a building block for functional organic materials.

PropertyRelevance to Organic ElectronicsPotential Modification of this compound
Charge Transport Essential for the functioning of transistors and solar cells.Polymerization through the amine group or coupling at the chloro position to create conjugated polymers.
Luminescence Key for the performance of OLEDs.Introduction of chromophores via reaction with the amine group or substitution of the chlorine atom.
Energy Levels (HOMO/LUMO) Determines the efficiency of charge injection and transport in devices.Modification of the thiophene ring with electron-donating or -withdrawing groups.

Broader Impact and Future Research Directions in Thiophene Containing Molecules

The Thiophene (B33073) Ring System as a Foundational Element in Organic Synthesis

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in the world of organic chemistry. nih.govnih.gov Its structural and electronic properties have made it an indispensable building block in the synthesis of a wide array of functional molecules, from pharmaceuticals to organic electronic materials. psu.edunih.gov The discovery of thiophene as a contaminant in coal tar benzene (B151609) highlighted its similar physical properties to benzene, yet its chemistry is distinctly richer, offering avenues for a variety of chemical transformations. nih.gov

In medicinal chemistry, the thiophene nucleus is a well-established pharmacophore, found in numerous clinically approved drugs. nih.govnih.gov Its ability to act as a bioisostere for the phenyl ring is a key factor in its widespread use. psu.edu This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. nih.gov

Beyond pharmaceuticals, thiophene derivatives are at the forefront of materials science. psu.edu The electronic properties of the thiophene ring, stemming from the delocalization of π-electrons, make it an excellent component for organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). nih.gov The ability to tune these electronic properties through substitution on the thiophene ring allows for the rational design of materials with specific functions.

Strategies for Enabling and Directing Functionalization of Thiophene Derivatives

The reactivity of the thiophene ring allows for a diverse range of functionalization strategies, enabling chemists to tailor the properties of thiophene-containing molecules with a high degree of precision. Electrophilic aromatic substitution is a fundamental reaction for thiophenes, with a preference for substitution at the C2 and C5 positions due to the electron-donating nature of the sulfur atom. nih.gov However, modern synthetic chemistry has expanded the toolkit for thiophene functionalization far beyond classical methods.

One of the most powerful modern strategies is C-H bond functionalization . This approach allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often with high regioselectivity. acs.org The use of transition metal catalysts, such as palladium and rhodium, has been instrumental in the development of C-H functionalization methods for thiophenes. nih.govaalto.fi These reactions can be directed by the inherent reactivity of the thiophene ring or by using directing groups that position the catalyst for selective C-H activation at a specific site. acs.org For instance, the functionalization of the more challenging β-positions (C3 and C4) of the thiophene ring has been achieved through palladium-catalyzed 1,4-migration coupled with direct arylation. nih.gov

Other key functionalization strategies include:

Metal-catalyzed cross-coupling reactions: Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are routinely used to form new carbon-carbon bonds on the thiophene ring. cambridgemedchemconsulting.com

Halogenation: The introduction of halogen atoms provides a handle for further synthetic transformations, such as cross-coupling reactions or the introduction of other functional groups. nih.gov

Lithiation and other metal-halogen exchange reactions: These methods provide access to nucleophilic thiophene species that can react with a wide range of electrophiles.

The development of these strategies has significantly enhanced the ability of chemists to synthesize complex and diverse libraries of thiophene derivatives for various applications.

Advancements in Synthetic Methodologies Utilizing Thiophene-Based Building Blocks

The demand for novel thiophene-containing molecules has driven significant advancements in synthetic methodologies. While classical methods like the Paal-Knorr and Gewald syntheses remain relevant, modern approaches offer greater efficiency, selectivity, and functional group tolerance. nih.govnih.gov

A prominent area of advancement is the cyclization of functionalized alkynes . nih.govpsu.edu These methods allow for the construction of the thiophene ring from acyclic precursors, often with high regioselectivity and atom economy. psu.edu Metal-catalyzed heterocyclization of S-containing alkynes is a powerful tool for the synthesis of substituted thiophenes. psu.edu For instance, iodocyclization reactions of sulfur-containing alkynes provide a direct route to iodinated thiophenes, which are versatile intermediates for further functionalization. nih.gov

Multicomponent reactions have also emerged as an efficient strategy for the synthesis of highly substituted thiophenes in a single step from simple starting materials. nih.gov These reactions offer a high degree of molecular diversity and are well-suited for the rapid generation of compound libraries for drug discovery.

The synthesis of the specific compound (5-Chlorothiophen-3-yl)methanamine illustrates the application of these advanced methodologies. A typical synthesis involves the chlorination of a suitable thiophene precursor, followed by the introduction of the aminomethyl group. cambridgemedchemconsulting.com The protection and deprotection of the amine functionality are often necessary during multi-step syntheses to ensure the desired outcome. cambridgemedchemconsulting.com

Emerging Research Areas for Halogenated Thiophenemethanamines in Chemical Science

The convergence of several key concepts in medicinal chemistry points to halogenated thiophenemethanamines, such as this compound, as a particularly promising area for future research.

One of the most significant trends in drug discovery is the use of bioisosteric replacements to optimize the properties of lead compounds. psu.edunih.gov The thiophene ring is a well-established bioisostere for the phenyl group, and its substitution can lead to improved metabolic stability, altered lipophilicity, and enhanced binding interactions. psu.educambridgemedchemconsulting.comnih.gov This strategy is particularly relevant for targeting the central nervous system, where brain penetration is a critical factor. psu.edu

Furthermore, thiophene derivatives have shown significant activity as modulators of serotonin (B10506) receptors . nih.govnih.govmdpi.com Serotonin is a key neurotransmitter involved in a wide range of physiological and pathological processes, and drugs that target the serotonin system are used to treat depression, anxiety, and other neurological disorders. nih.govmdpi.com The structural similarity of this compound to known serotonin receptor ligands suggests its potential as a scaffold for the development of new central nervous system drugs.

Given these factors, emerging research on halogenated thiophenemethanamines is likely to focus on:

Systematic exploration of structure-activity relationships (SAR): Investigating how variations in the halogen substituent, the position of the aminomethyl group, and further substitution on the thiophene ring affect biological activity at various targets, including serotonin receptors.

Development of novel central nervous system (CNS) therapeutics: Leveraging the potential for improved brain penetration and metabolic stability to design new treatments for neurological and psychiatric disorders.

Application in other therapeutic areas: The diverse biological activities of thiophene derivatives suggest that halogenated thiophenemethanamines could also be explored as potential anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.